2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine is an organosilicon compound characterized by the presence of silicon-carbon bonds. These bonds impart unique chemical properties to the compound, making it a valuable reagent in various fields of chemistry and industry. The compound is known for its stability and reactivity, which are influenced by the silicon atom’s ability to form longer bonds with variable angles compared to carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine typically involves the reaction of dimethyl(phenyl)silyl lithium with N,N-diethylethan-1-amine. This reaction is carried out under an inert atmosphere to prevent the oxidation of the lithium reagent. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Nucleophilic substitution reactions are common, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in a range of chemical reactions. These interactions can influence biological pathways and chemical processes, making the compound a versatile tool in research and industry .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(phenyl)silyl chloride
- Dimethyl(phenyl)silyl lithium
- Dimethyl(phenyl)silyl bromide
Uniqueness
2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications .
Properties
CAS No. |
142024-66-6 |
---|---|
Molecular Formula |
C14H25NSi |
Molecular Weight |
235.44 g/mol |
IUPAC Name |
2-[dimethyl(phenyl)silyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H25NSi/c1-5-15(6-2)12-13-16(3,4)14-10-8-7-9-11-14/h7-11H,5-6,12-13H2,1-4H3 |
InChI Key |
QUOFNFOMCCXHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.